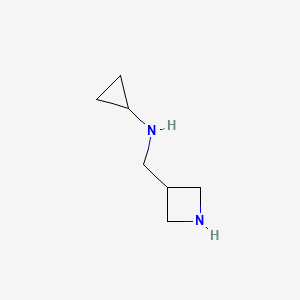

N-(azetidin-3-ylmethyl)cyclopropanamine

説明

N-(azetidin-3-ylmethyl)cyclopropanamine is a bicyclic amine compound featuring a four-membered azetidine ring and a cyclopropanamine moiety. The azetidine ring (C₃H₆N) introduces conformational rigidity and moderate ring strain, while the cyclopropane group contributes to metabolic stability and unique electronic properties. This compound is frequently used as a building block in medicinal chemistry, particularly for targeting enzymes and receptors that favor constrained geometries .

特性

CAS番号 |

1566624-04-1 |

|---|---|

分子式 |

C7H14N2 |

分子量 |

126.2 g/mol |

IUPAC名 |

N-(azetidin-3-ylmethyl)cyclopropanamine |

InChI |

InChI=1S/C7H14N2/c1-2-7(1)9-5-6-3-8-4-6/h6-9H,1-5H2 |

InChIキー |

UAGFDJRKDBXIDS-UHFFFAOYSA-N |

SMILES |

C1CC1NCC2CNC2 |

正規SMILES |

C1CC1NCC2CNC2 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Ring Size Variations

N-(Piperidin-2-ylmethyl)cyclopropanamine (CAS: 1250526-55-6)

- Structure : Six-membered piperidine ring.

- Piperidine derivatives are more common in CNS drugs due to enhanced blood-brain barrier penetration.

- Safety : Classified for acute oral toxicity (H302) and skin irritation (H315) .

N-(Pyrrolidin-3-ylmethyl)cyclopropanamine (CAS: 91187-89-2)

- Structure : Five-membered pyrrolidine ring.

- Key Differences : Reduced ring strain compared to azetidine, improving synthetic accessibility. Pyrrolidine analogs are prevalent in antiviral and antipsychotic agents.

- Applications : Used in high-throughput screening libraries due to balanced lipophilicity .

N-(Morpholin-3-ylbenzyl)cyclopropanamine (Compound 6f)

- Structure : Morpholine (six-membered O/N-heterocycle) attached to a benzyl group.

- Key Differences: Oxygen in the ring enhances solubility but reduces membrane permeability.

Aromatic vs. Aliphatic Substituents

N-(Pyridin-3-ylmethyl)cyclopropanamine (CAS: 183609-18-9)

- Structure : Pyridine aromatic ring replaces azetidine.

- Key Differences : Aromaticity increases metabolic stability but may introduce hepatotoxicity risks. Pyridine derivatives are common in metal-chelating drugs .

N-(Quinolin-4-ylmethyl)cyclopropanamine

- Structure: Quinoline (bicyclic aromatic system).

- Key Differences : Enhanced lipophilicity and fluorescence properties, making it suitable for imaging probes. However, larger size may limit bioavailability .

N-(4-Methoxybenzyl)cyclopropanamine

Functional Group Modifications

N-((1-Benzylpiperidin-3-yl)methyl)cyclopropanamine (CAS: 1353977-04-4)

- Structure : Benzyl-substituted piperidine.

N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS: 884501-98-8)

- Structure : Nitro group on phenyl ring.

- Key Differences: Electron-withdrawing nitro group reduces basicity of the cyclopropanamine, altering reactivity in nucleophilic substitutions. Limited safety data available .

Physicochemical and Pharmacokinetic Properties

†Based on analogous azetidine synthesis ; ‡Market report data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。